molecular formula C21H20O6 B12157811 3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B12157811
M. Wt: 368.4 g/mol
InChI Key: FZHPRLXSPFNHRX-UHFFFAOYSA-N
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Description

3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 2-methoxybenzyl group and a propanoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the 2-Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base like potassium carbonate.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the chromen-2-one derivative with 3-bromopropanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Potassium carbonate in acetone at room temperature.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
  • 2-(4-methoxybenzyloxy)pyrimidine-5-boronic acid

Uniqueness

3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 2-methoxybenzyl group and the propanoic acid moiety further enhances its versatility in various applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

3-[7-[(2-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H20O6/c1-13-16-8-7-15(26-12-14-5-3-4-6-18(14)25-2)11-19(16)27-21(24)17(13)9-10-20(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

FZHPRLXSPFNHRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)CCC(=O)O

Origin of Product

United States

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